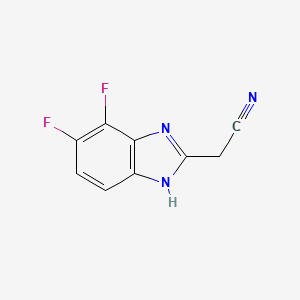

2-(Cyanomethyl)-4,5-difluorobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-difluoro-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-5-1-2-6-9(8(5)11)14-7(13-6)3-4-12/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEBFFVNBQVNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanomethyl 4,5 Difluorobenzimidazole

Historical Perspectives on Benzimidazole (B57391) Synthesis Relevant to the Compound

The foundational chemistry for the synthesis of 2-(Cyanomethyl)-4,5-difluorobenzimidazole is rooted in the classical methods of benzimidazole formation. The most prominent of these is the Phillips-Ladenburg synthesis , first reported in 1878, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. This reaction proceeds via the formation of an intermediate monoacyl-diamine which then undergoes cyclization and dehydration to form the benzimidazole ring.

Another historically significant approach is the Weidenhagen reaction , which utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone in the presence of an oxidizing agent. While effective for a range of substitutions, the harsh reaction conditions and potential for side-product formation have led to the development of more refined methods. These early synthetic strategies laid the groundwork for the development of more sophisticated and controlled syntheses of complex benzimidazole derivatives.

Novel Synthetic Routes to this compound

The synthesis of this compound necessitates a strategic approach to introduce the cyanomethyl group at the 2-position and to control the regiochemistry of the difluoro substitution on the benzene (B151609) ring.

Strategies Involving Cyclocondensation Reactions

The most direct and widely employed strategy for the synthesis of 2-(cyanomethyl)benzimidazoles involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a reagent that can provide the cyanomethyl moiety. For the target compound, this would involve the reaction of 3,4-difluoro-o-phenylenediamine with a suitable C2-synthon.

Commonly used reagents for this purpose include cyanoacetic acid esters , such as ethyl cyanoacetate. The reaction typically proceeds by heating the two components, often in a high-boiling solvent, to facilitate the condensation and subsequent cyclization with the elimination of ethanol (B145695) and water. While this method is straightforward, it often requires high temperatures and can lead to the formation of impurities.

An alternative C2-synthon is malononitrile . Its reaction with o-phenylenediamines can also yield the desired 2-(cyanomethyl)benzimidazole (B160407). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Precursor Design and Synthesis for this compound

The key precursor for the synthesis of this compound is 3,4-difluoro-o-phenylenediamine . The synthesis of this precursor is a critical step and can be achieved through various routes, often starting from commercially available difluorinated benzene derivatives. A common approach involves the nitration of 1,2-difluorobenzene, followed by the reduction of the resulting dinitro compound to the corresponding diamine. Careful control of the nitration step is crucial to ensure the correct regiochemistry.

The other key precursor is the reagent that provides the cyanomethyl group. As mentioned, ethyl cyanoacetate and malononitrile are readily available and effective choices. The purity of these precursors is paramount to the success of the subsequent cyclocondensation reaction.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include:

Solvent: High-boiling point solvents such as xylene, toluene (B28343), or N,N-dimethylformamide (DMF) are commonly used to facilitate the high temperatures required for cyclization.

Temperature: Reaction temperatures typically range from 100 to 180 °C. The optimal temperature depends on the specific reactants and solvent used.

Catalyst: While some cyclocondensations proceed thermally, the use of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid, can accelerate the reaction and improve yields.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials while minimizing the formation of degradation products.

The table below summarizes typical reaction conditions for the synthesis of 2-(cyanomethyl)benzimidazoles, which can be adapted for the synthesis of the target compound.

| Reactants | Solvent | Temperature (°C) | Catalyst | Yield (%) |

| o-Phenylenediamine, Ethyl Cyanoacetate | Xylene | 140-150 | None | 70-80 |

| o-Phenylenediamine, Malononitrile | Ethanol | Reflux | p-Toluenesulfonic acid | 85-95 |

| 4,5-Dichloro-o-phenylenediamine, Ethyl Cyanoacetate | DMF | 150-160 | None | 60-70 |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of benzimidazoles, including fluorinated derivatives, several green chemistry approaches have been explored.

One promising strategy is the use of microwave irradiation . Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. This technique is particularly well-suited for the cyclocondensation reactions involved in benzimidazole synthesis.

The use of greener solvents , such as water or ionic liquids, is another important aspect of green chemistry. While the synthesis of 2-(cyanomethyl)benzimidazoles has traditionally relied on high-boiling organic solvents, research is ongoing to develop methods that utilize more benign reaction media.

Furthermore, the development of catalytic methods that are more efficient and can be recycled is a key area of focus. The use of solid acid catalysts, for example, can simplify product purification and reduce waste.

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of this compound, the primary concern regarding selectivity is regioselectivity . The cyclocondensation of 3,4-difluoro-o-phenylenediamine with a C2-synthon can potentially lead to two different regioisomers: This compound and 2-(Cyanomethyl)-6,7-difluorobenzimidazole .

The regiochemical outcome of this reaction is influenced by the electronic effects of the fluorine substituents on the nucleophilicity of the two amino groups in the o-phenylenediamine precursor. The fluorine atoms are electron-withdrawing, which can affect the reactivity of the adjacent amino groups. The precise control of the reaction conditions, including temperature and catalyst, may play a role in directing the cyclization to favor the formation of the desired 4,5-difluoro isomer. However, detailed studies on the regioselectivity of this specific reaction are not extensively reported in the literature, and the formation of a mixture of isomers is a possibility that must be considered and addressed through careful purification techniques.

As the 2-cyanomethyl group itself does not introduce a chiral center, stereochemical control in the synthesis of the parent compound is not a factor. However, if the cyanomethyl group were to be further modified to create a stereocenter, then asymmetric synthesis strategies would become relevant.

Elucidation of Reaction Mechanisms Involving 2 Cyanomethyl 4,5 Difluorobenzimidazole

Mechanistic Studies of Functional Group Transformations at the Cyanomethyl Moiety

The cyanomethyl group (-CH₂CN) is a versatile functional handle amenable to a variety of transformations. The presence of the electron-withdrawing cyano group acidifies the adjacent methylene (B1212753) protons, facilitating the formation of a carbanion for nucleophilic attack. Conversely, the nitrile carbon is electrophilic and can be attacked by nucleophiles, often after activation.

Hydrolysis: The hydrolysis of the nitrile in the cyanomethyl group can proceed under either acidic or basic conditions to yield a carboxylic acid (4,5-difluorobenzimidazol-2-yl)acetic acid or an intermediate amide. libretexts.orglumenlearning.comlibretexts.org

Acid-catalyzed mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water, followed by proton transfer and tautomerization, leads to an amide intermediate. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid. libretexts.orglibretexts.org

Base-catalyzed mechanism: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Similar to the acid-catalyzed route, the amide can be further hydrolyzed to the carboxylic acid upon heating.

Reduction: The cyano group can be reduced to a primary amine, 2-(2-aminoethyl)-4,5-difluorobenzimidazole, using various reducing agents. libretexts.org

Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, proceeding through the nucleophilic addition of hydride ions. libretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce nitriles unless used in combination with activating agents like metal salts. semanticscholar.orgresearchgate.net

The following table summarizes potential transformations of the cyanomethyl group.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis to Carboxylic Acid | H₃O⁺, heat; or NaOH, H₂O, heat | (4,5-difluorobenzimidazol-2-yl)acetic acid |

| Reduction to Primary Amine | H₂, Pd/C; or LiAlH₄ then H₂O | 2-(2-aminoethyl)-4,5-difluorobenzimidazole |

This table is illustrative and based on general reactions of the cyanomethyl group.

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Difluorobenzimidazole Core

The difluorobenzimidazole core's reactivity is dictated by the electronic properties of both the benzene (B151609) and imidazole (B134444) rings, as well as the influence of the fluorine substituents.

Electrophilic Aromatic Substitution (SEAr): The benzimidazole (B57391) ring system is generally susceptible to electrophilic attack on the benzene portion of the molecule. chemicalbook.comguidechem.com The positions for substitution are influenced by the existing substituents. The imidazole ring acts as an activating group, while the fluorine atoms are deactivating yet ortho-, para-directing. Theoretical calculations suggest that positions 4, 5, 6, and 7 of benzimidazole are π-excessive and thus prone to electrophilic attack. chemicalbook.comguidechem.com For 2-(Cyanomethyl)-4,5-difluorobenzimidazole, electrophilic substitution would likely occur at the 6- or 7-positions, directed by the imidazole ring and the fluorine atoms. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms on the benzene ring activates it towards nucleophilic aromatic substitution. The benzimidazole moiety can also activate the ring for SNAr. acs.orgacs.org Strong nucleophiles can displace one or both of the fluorine atoms. The position of substitution (C4 vs. C5) would depend on the reaction conditions and the ability of the imidazole ring to stabilize the Meisenheimer complex intermediate. It is known that for unsubstituted 2-halobenzimidazoles, there can be a competition between proton abstraction by the nucleophile at the N1 position and substitution at the 2-position.

The table below outlines plausible aromatic substitution reactions.

| Reaction Type | Reagents and Conditions | Plausible Product(s) |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 2-(Cyanomethyl)-4,5-difluoro-6-nitrobenzimidazole and/or 2-(Cyanomethyl)-4,5-difluoro-7-nitrobenzimidazole |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | 2-(Cyanomethyl)-4-fluoro-5-substituted-benzimidazole and/or 2-(Cyanomethyl)-5-fluoro-4-substituted-benzimidazole |

This table presents predicted outcomes based on the general principles of aromatic substitution on benzimidazoles and fluorinated aromatics.

Catalytic Transformations Utilizing this compound as a Substrate

The benzimidazole scaffold and the fluorine atoms of this compound can participate in various catalytic cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling: The C-F bonds, although strong, can be activated for cross-coupling reactions under specific catalytic conditions. More commonly, if the benzimidazole core were further functionalized with a halide (e.g., Br or I), it would readily undergo reactions like Suzuki, Heck, and Sonogashira couplings. researchgate.net The N-H bond of the imidazole ring can also participate in palladium-catalyzed C-N cross-coupling reactions with aryl halides to form N-arylated benzimidazoles. rsc.org

Iron-Catalyzed Cross-Dehydrogenative Coupling: This type of reaction allows for the formation of C-C bonds through the coupling of two C-H bonds. For instance, an intramolecular cross-dehydrogenative coupling between the 2-position of a benzimidazole and a tethered arene can be catalyzed by a Pd(II)/Cu(I) system. nih.gov Iron-catalyzed oxidative coupling of o-phenylenediamines is also a known method for benzimidazole synthesis. acs.org

A summary of potential catalytic transformations is provided below.

| Catalytic Reaction | Catalyst System | Reactant | Potential Product |

| N-Arylation | Pd catalyst, ligand, base | Aryl halide | 1-Aryl-2-(cyanomethyl)-4,5-difluorobenzimidazole |

| Suzuki Coupling (of a hypothetical bromo-derivative) | Pd catalyst, base | Arylboronic acid | Aryl-substituted this compound |

This table is illustrative, showing potential catalytic reactions based on the functional groups present in the molecule.

Photochemical and Electrochemical Reaction Pathways of this compound

The photochemical and electrochemical behavior of benzimidazoles has been a subject of study, revealing pathways to novel structures.

Photochemical Reactions: The photochemistry of benzimidazole itself is known to proceed through two main pathways: fixed-ring and ring-opening isomerizations. nih.govacs.org The former can involve the cleavage of the N-H bond to form a benzimidazolyl radical, which can then lead to dimerization or other reactions. nih.govpublish.csiro.au The latter pathway can involve the cleavage of the five-membered ring to form isocyanoaniline derivatives. nih.govacs.org For this compound, irradiation with UV light could potentially lead to radical-mediated reactions or skeletal rearrangements, influenced by the substituents. Photochemical C-N coupling has also been reported for some benzimidazole derivatives. acs.org

Electrochemical Reactions: Electrochemical methods offer a green alternative for the synthesis and modification of benzimidazoles. acs.orgacs.orgresearchgate.net For instance, the electrochemical synthesis of benzimidazoles via intramolecular C(sp³)–H amination has been developed. acs.orgacs.org The benzimidazole nucleus can undergo electrochemical oxidation or reduction, and the specific pathways would be dependent on the applied potential and the reaction medium. The electrochemical behavior of metal complexes with benzimidazole ligands has also been investigated. usm.my

Due to the lack of specific experimental data, a detailed data table for these reactions is not feasible. However, it is plausible that this compound would exhibit rich photochemical and electrochemical reactivity, offering avenues for novel transformations.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Cyanomethyl 4,5 Difluorobenzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional and multi-dimensional NMR experiments would provide an unambiguous structural assignment for 2-(Cyanomethyl)-4,5-difluorobenzimidazole.

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The benzimidazole (B57391) N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 12 ppm), a characteristic feature for this functional group due to its acidic nature and involvement in intermolecular hydrogen bonding. researchgate.net The two aromatic protons on the difluorinated benzene (B151609) ring (H-6 and H-7) would appear as a complex multiplet system due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The methylene (B1212753) protons (-CH₂CN) adjacent to the electron-withdrawing benzimidazole and cyano groups are predicted to resonate as a singlet at approximately δ 4.0-4.5 ppm.

The ¹³C NMR spectrum will provide information on each unique carbon atom. The spectrum is expected to display nine distinct signals. The carbon of the nitrile group (-C≡N) will appear around δ 115-120 ppm. The methylene carbon (-CH₂CN) is predicted to be in the δ 20-30 ppm range. The quaternary carbon at position 2 of the benzimidazole ring (C-2) will be significantly downfield. The carbons of the benzene ring will show characteristic C-F couplings; the carbons directly attached to fluorine (C-4 and C-5) will appear as doublets with large one-bond coupling constants (¹JCF), while other ring carbons will exhibit smaller two- or three-bond couplings. Tautomerism in the benzimidazole ring can lead to averaged signals for the C-4/C-7 and C-5/C-6 pairs in some solvents if the proton exchange is rapid. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-H | > 12.0 (broad s) | - |

| C2 | - | ~145-150 |

| -CH₂CN | ~4.0-4.5 (s) | ~20-30 |

| -CN | - | ~115-120 |

| C4 | - | ~140-145 (d, ¹JCF ≈ 240 Hz) |

| C5 | - | ~148-152 (d, ¹JCF ≈ 245 Hz) |

| C6 | ~7.2-7.5 (m) | ~110-115 (dd) |

| C7 | ~7.2-7.5 (m) | ~115-120 (dd) |

| C3a | - | ~130-135 |

| C7a | - | ~125-130 |

To confirm the assignments from 1D NMR, a suite of 2D experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be expected between the aromatic protons H-6 and H-7, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the methylene proton signal to its corresponding carbon signal and the aromatic proton signals (H-6, H-7) to their respective carbons (C-6, C-7).

The methylene protons (-CH₂) to the C-2 of the benzimidazole ring and the nitrile carbon (-CN).

The methylene protons to the C-3a and C-7a carbons of the benzimidazole ring.

The aromatic proton H-7 to carbons C-5 and C-3a.

The aromatic proton H-6 to carbons C-4 and C-7a.

The N-H proton to carbons C-2, C-7a, and C-3a.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, two distinct signals are expected for F-4 and F-5, as they are in chemically non-equivalent environments. These signals would likely appear as complex multiplets due to coupling with each other (³JFF) and with the aromatic protons H-6 (³JFH) and H-7 (⁴JFH). The precise chemical shifts and coupling constants would provide definitive evidence for the 4,5-difluoro substitution pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

N-H Stretch: A broad absorption band is expected in the IR spectrum between 3200 and 3400 cm⁻¹, characteristic of the N-H stretching vibration involved in hydrogen bonding. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretch of the methylene group would appear just below 3000 cm⁻¹. mdpi.com

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is predicted in the range of 2240-2260 cm⁻¹, which is a highly characteristic and diagnostic peak for the cyano group.

C=N and C=C Stretches: Vibrations corresponding to the C=N and C=C bonds within the fused benzimidazole ring system are expected in the 1450-1650 cm⁻¹ region. nih.gov

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region of the IR spectrum.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations would appear in the 700-900 cm⁻¹ region, providing further information about the substitution pattern of the benzene ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the nitrile group.

Table 2: Predicted Key Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| C=N / C=C Ring Stretches | 1450 - 1650 | Strong |

| C-F Stretches | 1100 - 1300 | Strong |

| Aromatic C-H Bending | 700 - 900 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₅F₂N₃). The predicted exact mass for the neutral molecule is 193.0451 u.

Electron Impact (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The subsequent fragmentation pattern provides valuable structural information. Key fragmentation pathways characteristic of benzimidazoles include the loss of HCN from the imidazole (B134444) ring. journalijdr.comacs.org For this compound, the following fragmentation steps are plausible:

Formation of the molecular ion (m/z = 193).

Loss of a hydrogen cyanide molecule (HCN) from the imidazole ring, a common fragmentation for benzimidazoles, leading to a fragment ion.

Cleavage of the cyanomethyl group (-CH₂CN).

Retro-Diels-Alder type reactions in the benzene ring, leading to the expulsion of C₂H₂ or related fragments.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Should a suitable single crystal be obtained, X-ray crystallography would provide the ultimate structural proof. This technique would yield a three-dimensional model of the molecule, confirming the atomic connectivity and providing precise bond lengths, bond angles, and torsion angles.

Computational Chemistry and Theoretical Investigations of 2 Cyanomethyl 4,5 Difluorobenzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic parameters. For 2-(Cyanomethyl)-4,5-difluorobenzimidazole, DFT calculations are instrumental in elucidating its fundamental chemical nature. These calculations are typically performed using a basis set such as B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Interactive Table: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (imidazole) | 1.39 Å |

| Bond Length | C-N (imidazole) | 1.35 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C-C (cyanomethyl) | 1.48 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | N-C-N (imidazole) | 110.5° |

| Bond Angle | C-C-F | 119.8° |

| Dihedral Angle | C(ring)-C(ring)-C(methylene)-C(cyano) | ~90° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap implies greater stability. researchgate.net For this compound, the electron-withdrawing fluorine and cyanomethyl groups are expected to lower the energies of both the HOMO and LUMO, influencing the molecule's electronic properties.

Interactive Table: Calculated FMO Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue denotes areas of positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the cyano group, as well as the fluorine atoms, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the imidazole ring would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational changes, flexibility, and interactions with its environment, such as solvent molecules. For this compound, an MD simulation could reveal the flexibility of the cyanomethyl side chain and the dynamics of the benzimidazole (B57391) ring system. Furthermore, by placing the molecule in a simulated solvent environment (e.g., a box of water molecules), MD simulations can provide insights into its solvation and how intermolecular forces, such as hydrogen bonding, influence its behavior in solution. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure and understand its electronic transitions. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to excited states. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts, aiding in the interpretation of experimental spectra.

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| UV-Vis (in silico) | λmax | ~280 nm |

| IR | C≡N stretch | ~2250 cm⁻¹ |

| IR | C-F stretch | ~1200 cm⁻¹ |

| ¹³C NMR | C (cyano) | ~117 ppm |

| ¹⁹F NMR | C-F | ~ -135 ppm |

Synthesis and Reactivity of Derivatives and Analogues of 2 Cyanomethyl 4,5 Difluorobenzimidazole

Modification at the Cyanomethyl Group

The cyanomethyl group of 2-(cyanomethyl)-4,5-difluorobenzimidazole is a key site for chemical elaboration, offering opportunities to introduce new functionalities and build molecular complexity.

Elaboration of the Nitrile Moiety

The nitrile functionality is a versatile precursor to various nitrogen-containing heterocycles. One of the most common transformations is its conversion into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. For instance, the reaction of nitriles with sodium azide and triethylamine (B128534) hydrochloride in toluene (B28343) can yield the corresponding 5-substituted tetrazole. This transformation is significant as the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates.

Another important elaboration of the nitrile group is its conversion to a 1,2,4-triazole. This can be accomplished through multi-step sequences, for example, by first converting the nitrile to an imidate, which then reacts with a hydrazine (B178648) derivative.

Alpha-Substituted Cyanomethyl Derivatives

The methylene (B1212753) bridge of the cyanomethyl group is activated by the adjacent nitrile and benzimidazole (B57391) ring, making it susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of various substituents at the alpha-position.

Alkylation: The active methylene group can be deprotonated with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a carbanion. This nucleophile can then react with a range of alkyl halides to yield α-alkylated derivatives. The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Alkyl Halide (R-X) | Strong Base | 2-(α-Alkyl-cyanomethyl)-4,5-difluorobenzimidazole |

Condensation Reactions: The active methylene group can also participate in condensation reactions with carbonyl compounds. A notable example is the Knoevenagel condensation, where the cyanomethyl group reacts with aldehydes or ketones in the presence of a basic catalyst, such as piperidine (B6355638) or an ionic liquid, to form α,β-unsaturated cyano derivatives. scielo.org.mxdoaj.org These products are valuable intermediates for further synthetic transformations.

Functionalization of the Benzimidazole Core

The benzimidazole core of this compound can also be functionalized to further diversify the molecular structure.

Introduction of Additional Substituents

N-Substitution: The secondary amine of the imidazole (B134444) ring is a common site for substitution. N-alkylation can be readily achieved by treating the benzimidazole with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride. N-arylation can also be accomplished using copper- or palladium-catalyzed cross-coupling reactions with aryl halides. These reactions allow for the introduction of a wide variety of substituents that can modulate the physicochemical and biological properties of the molecule.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzimidazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the presence of the deactivating fluorine atoms and the imidazole ring can influence the regioselectivity of these reactions.

Modifications of the Fluorine Positions

The fluorine atoms on the benzimidazole ring can potentially be displaced via nucleophilic aromatic substitution (SNAr). This reaction is generally challenging on unactivated benzene rings but can be facilitated by the electron-withdrawing nature of the fused imidazole ring and the presence of other activating groups. Nucleophiles such as amines, alkoxides, and thiolates could potentially displace one or both fluorine atoms, leading to a range of substituted benzimidazoles. The reactivity of the fluorine atoms is influenced by their position and the reaction conditions employed.

Synthesis of Heterocyclic Analogues Incorporating the Difluorobenzimidazole Scaffold

The this compound core can be used as a starting material for the synthesis of more complex, fused heterocyclic systems.

Pyrimido[1,2-a]benzimidazoles: These tricyclic structures can be synthesized from 2-aminobenzimidazoles, which can potentially be derived from this compound. The synthesis often involves the reaction of the 2-aminobenzimidazole (B67599) with β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable precursors that can form the pyrimidine (B1678525) ring. nih.govnih.gov

Thiazolo[3,2-a]benzimidazoles: This class of fused heterocycles is typically synthesized from 2-mercaptobenzimidazole (B194830) derivatives. While not a direct transformation of the cyanomethyl group, its conversion to a thiol or a related functional group could open a pathway to these structures. The reaction of 2-mercaptobenzimidazoles with α-haloketones is a common method for the construction of the thiazole (B1198619) ring. rsc.orgresearchgate.net

Triazolo[4,3-a]benzimidazoles: The synthesis of this ring system often involves the cyclization of 2-hydrazinobenzimidazole precursors. The cyanomethyl group could potentially be transformed into a functional group that facilitates the formation of the triazole ring.

Comparative Reactivity Studies of Derivatives versus Parent Compound

The reactivity of this compound and its analogues is significantly influenced by the nature of substituents on the benzimidazole ring system. While specific comparative kinetic studies on the 4,5-difluorinated parent compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related 2-(cyanomethyl)benzimidazole (B160407) derivatives. These studies highlight how modifications, particularly N-protection of the benzimidazole core, can profoundly impact stereoselectivity and reaction outcomes.

A notable example is the asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines, catalyzed by a chiral phosphoric acid. acs.orgnih.gov This reaction serves as an excellent model for comparing the reactivity of different derivatives, specifically the influence of the N-protecting group on the diastereoselectivity and enantioselectivity of the product formation. acs.orgnih.gov

In a key study, the reactivity of N-benzyloxycarbonyl (Cbz) protected 2-(cyanomethyl)benzimidazole was compared with its N-tert-butoxycarbonyl (Boc) protected counterpart under identical reaction conditions. nih.gov The introduction of these protecting groups is crucial as it enhances the acidity of the α-proton of the cyanomethyl group, thereby facilitating the reaction. acs.org

The results demonstrate that the choice of the N-protecting group has a discernible effect on the stereochemical outcome of the Mannich reaction. While both the N-Cbz and N-Boc derivatives proceeded smoothly to yield the desired products, there was a noticeable difference in the diastereoselectivity. nih.gov The N-Cbz protected derivative generally exhibited higher diastereoselectivity compared to the N-Boc derivative. nih.gov

For instance, in the reaction with a specific N-benzoyl imine catalyzed by a chiral phosphoric acid with pentafluorophenyl substituents, the N-Cbz derivative afforded the product with a high diastereomeric ratio. In contrast, under the same conditions, the N-Boc derivative resulted in a decreased diastereoselectivity. nih.gov Interestingly, the enantioselectivity was also dependent on the interplay between the protecting group and the catalyst. nih.gov

These findings underscore the principle that derivatization of the parent 2-(cyanomethyl)benzimidazole structure can be a powerful tool to modulate its reactivity and control the stereochemistry of its reactions. The electronic and steric properties of the substituents introduced, in this case, the Cbz and Boc protecting groups, play a critical role in influencing the transition state of the reaction, leading to different product distributions. researchgate.net

The data from these comparative studies are summarized in the interactive table below, which illustrates the impact of the N-protecting group on the yield and stereoselectivity of the Mannich reaction.

Interactive Data Table: Comparative Reactivity of N-Protected 2-(Cyanomethyl)benzimidazole Derivatives in a Mannich-Type Reaction

| Derivative | Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| N-Cbz-2-(cyanomethyl)benzimidazole | (R)-3a | 94/6 | 97 | Quantitative |

| N-Cbz-2-(cyanomethyl)benzimidazole | (R)-3b | 91/9 | 98 | Quantitative |

| N-Boc-2-(cyanomethyl)benzimidazole | (R)-3a | 74/26 | 95 | Quantitative |

| N-Boc-2-(cyanomethyl)benzimidazole | (R)-3b | 71/29 | 88 | Quantitative |

(R)-3a and (R)-3b are different chiral phosphoric acid catalysts. nih.gov

While this data pertains to the non-fluorinated benzimidazole backbone, the principles of how N-substitution affects the reactivity of the cyanomethyl group are expected to be broadly applicable to the 4,5-difluoro analogue. The electron-withdrawing nature of the fluorine atoms in this compound would likely influence the acidity of the N-H proton and the cyanomethyl protons, potentially altering the reactivity profile in comparison to the non-fluorinated parent compound. However, without direct experimental data, these effects remain speculative.

Applications of 2 Cyanomethyl 4,5 Difluorobenzimidazole in Advanced Chemical Research

Role as a Key Building Block in Complex Molecule Synthesis

The structure of 2-(cyanomethyl)-4,5-difluorobenzimidazole, featuring a reactive methylene (B1212753) group adjacent to a nitrile and a fluorinated benzimidazole (B57391) core, positions it as a versatile precursor for the synthesis of more complex molecular architectures.

The active methylene group in 2-(cyanomethyl)benzimidazole (B160407) derivatives is a key handle for various organic transformations. nih.gov This reactivity allows for the construction of diverse heterocyclic systems. For instance, the cyanomethyl group can participate in condensation reactions and multicomponent reactions to afford novel, highly functionalized molecules.

One notable example of the utility of the 2-(cyanomethyl)benzimidazole core is in the Gewald multicomponent reaction. This reaction allows for the one-pot synthesis of 2-aminothiophene-linked benzimidazoles. researchgate.netresearchgate.netrsc.org The process involves the initial Knoevenagel condensation of the 2-(cyanomethyl)benzimidazole with an aldehyde, generating an α,β-unsaturated nitrile intermediate. Subsequent cyclization with elemental sulfur under basic conditions yields the biologically relevant 2-(2-aminothiophene)-benzimidazoles. rsc.org

Furthermore, the active methylene unit enables its participation in asymmetric reactions. N-protected 2-(cyanomethyl)benzimidazoles have been successfully employed in chiral phosphoric acid-catalyzed asymmetric Mannich-type reactions with N-benzoyl imines. acs.orgnih.gov This methodology allows for the highly diastereo- and enantioselective synthesis of products bearing vicinal trisubstituted carbon stereogenic centers. acs.org

The reactivity of the cyanomethyl group also extends to reactions with isocyanates and isothiocyanates, leading to the formation of N-arylamides and thioamides of benzimidazolyl-2-α-cyanoacetic acid, respectively. nih.gov These transformations highlight the potential of this compound as a starting material for a wide array of complex molecules with potential biological activities.

A summary of representative transformations involving the 2-(cyanomethyl)benzimidazole core is presented in the table below.

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| Gewald Multicomponent Reaction | 2-(cyanomethyl)benzimidazole, Aldehyde, Sulfur | 2-(2-Aminothiophene)-benzimidazole | Piperidine (B6355638), Ethanol (B145695), Reflux |

| Asymmetric Mannich-type Reaction | N-protected 2-(cyanomethyl)benzimidazole, N-benzoyl imine | Vicinal trisubstituted carbon stereocenters | Chiral Phosphoric Acid |

| Reaction with Isocyanates | 2-(cyanomethyl)benzimidazole, Aromatic isocyanate | N-arylamide of benzimidazolyl-2-α-cyanoacetic acid | - |

While specific examples detailing the use of this compound in the synthesis of macrocycles are not extensively documented, the benzimidazole moiety is a well-established component in the construction of macrocyclic and supramolecular structures. The ability of the benzimidazole core to participate in hydrogen bonding and π-π stacking interactions makes it an attractive unit for designing self-assembling systems. The fluorine atoms on the benzene (B151609) ring of this compound can further influence these non-covalent interactions, potentially leading to unique supramolecular architectures.

Potential as a Ligand in Coordination Chemistry or Organocatalysis

The benzimidazole scaffold is a well-known ligand in coordination chemistry, capable of coordinating with a variety of metal ions through the nitrogen atoms of the imidazole (B134444) ring. This coordination ability has been exploited to create metal complexes with interesting properties and applications, including as potential anti-cancer agents. nih.govresearchgate.netnih.gov For instance, Cu(II), Zn(II), Ni(II), and Ag(I) complexes with benzimidazole derivatives have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

The presence of the cyanomethyl group in this compound offers an additional potential coordination site, allowing for the formation of multidentate ligands. The fluorine substituents can also modulate the electronic properties of the benzimidazole ring, thereby influencing the stability and reactivity of the resulting metal complexes.

In the realm of organocatalysis, while direct applications of this compound have not been widely reported, the development of chiral benzimidazole-based catalysts is an active area of research. The structural rigidity and synthetic accessibility of the benzimidazole core make it a suitable platform for the design of novel organocatalysts.

Use in Materials Science Research

Fluorinated benzimidazoles are of significant interest in materials science due to their unique electronic and physical properties. The incorporation of fluorine atoms can enhance thermal stability, influence molecular packing, and alter the electronic characteristics of materials.

Fluorinated benzimidazole-linked polymers have been investigated for applications in energy storage. For example, a synthetically designed fluorinated porous polymer has been utilized to create stable sulfur batteries. researchgate.netnih.gov In this application, the fluorine atoms are replaced by polysulfides through a nucleophilic aromatic substitution, covalently anchoring them to the robust benzimidazole polymer backbone. researchgate.netnih.gov This approach mitigates the polysulfide shuttle effect in lithium-sulfur batteries. nih.gov

Furthermore, fluorinated polybenzimidazoles are explored for high-temperature fuel-cell applications due to their high thermal stability and proton conductivity when doped with phosphoric acid. epa.gov Benzimidazole derivatives are also employed as components in organic light-emitting diodes (OLEDs), where they can function as emitters, hosts, or electron-transporting materials. mdpi.comnih.govacs.orgnih.govresearchgate.net The introduction of fluorine atoms can be used to tune the electronic properties and enhance the performance of these devices.

Development of Fluorescent Probes or Sensors Based on the Fluorobenzimidazole Moiety

Benzimidazole derivatives are known to exhibit interesting photophysical properties and have been utilized in the development of fluorescent probes and sensors. researchgate.netresearchgate.net The fluorescence of these compounds can be sensitive to their environment, making them suitable for detecting various analytes. The introduction of fluorine atoms can further modulate these photophysical properties. nih.gov

While specific fluorescent probes based on the this compound moiety are not extensively described in the literature, the general principles of fluorophore design suggest its potential in this area. The combination of the electron-withdrawing difluorinated benzene ring and the benzimidazole core could lead to compounds with desirable photophysical characteristics, such as large Stokes shifts and sensitivity to changes in polarity or the presence of specific ions.

Application in Methodological Development in Organic Synthesis

The unique reactivity of the 2-(cyanomethyl)benzimidazole scaffold makes it a valuable tool for the development of new synthetic methodologies. As discussed in section 7.1.1, its participation in multicomponent reactions, such as the Gewald reaction, provides a straightforward route to complex heterocyclic systems from simple starting materials. researchgate.netresearchgate.netrsc.org This streamlines the synthesis of potentially bioactive molecules.

Moreover, the successful use of N-protected 2-(cyanomethyl)benzimidazoles in asymmetric Mannich-type reactions demonstrates their utility in developing stereoselective transformations. acs.orgnih.gov The ability to control the formation of multiple stereocenters in a single step is a significant advancement in organic synthesis. The development of such methodologies, which utilize readily accessible starting materials like 2-(cyanomethyl)benzimidazole derivatives, is crucial for the efficient construction of complex molecular targets.

Future Research Directions for 2 Cyanomethyl 4,5 Difluorobenzimidazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research should prioritize the development of efficient, environmentally benign, and economically viable synthetic routes to 2-(cyanomethyl)-4,5-difluorobenzimidazole and its derivatives. While traditional methods for benzimidazole (B57391) synthesis often involve harsh conditions and hazardous reagents, modern synthetic chemistry offers a plethora of greener alternatives. mdpi.comchemmethod.com

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of green solvents such as deep eutectic solvents (DES) or water could significantly reduce the environmental impact of the synthesis. nih.gov The use of DES, which can act as both the solvent and a catalyst, has shown promise in the synthesis of other benzimidazole derivatives. nih.gov Furthermore, exploring recyclable catalysts, such as copper(II)-loaded alginate hydrogel beads, could enhance the sustainability of the process. nih.gov

Photocatalysis and Microwave-Assisted Synthesis: Photocatalytic methods, which utilize light to drive chemical reactions, offer a sustainable approach to benzimidazole synthesis. cnr.it Similarly, microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. chemmethod.comnih.gov

One-Pot Reactions: Designing one-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency by reducing the need for intermediate purification steps and minimizing waste. arabjchem.orgsphinxsai.com

| Synthetic Approach | Potential Advantages | Relevant Research |

| Green Solvents (e.g., DES) | Reduced toxicity, biodegradability, potential for catalyst/solvent duality. nih.gov | Synthesis of 1,2-disubstituted or 2-substituted benzimidazoles from o-phenylenediamine (B120857). nih.gov |

| Photocatalysis | Use of renewable energy (light), mild reaction conditions. cnr.it | Sustainable synthesis of benzimidazoles from a nitro compound and ethanol (B145695). cnr.it |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. chemmethod.comnih.gov | Acetic acid-catalyzed synthesis of aryl-substituted benzimidazoles under microwave heating. nih.gov |

| Recyclable Catalysts | Reduced waste, lower cost over multiple cycles. nih.gov | Copper(II)-loaded alginate hydrogel beads for benzimidazole synthesis. nih.gov |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and designing new transformations.

Future mechanistic studies could focus on:

The Role of the Cyanomethyl Group: The cyanomethyl group is a versatile functional handle that can participate in a variety of chemical transformations. quimicaorganica.org Research into its reactivity in the context of the 4,5-difluorobenzimidazole (B1301611) core could uncover novel synthetic applications. encyclopedia.pubnih.gov For instance, the cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives. rsc.org

Fluorine Atom Effects: The fluorine atoms at the 4 and 5 positions are expected to significantly influence the electronic properties of the benzimidazole ring system. nih.govacgpubs.org Mechanistic studies should aim to quantify these effects on reaction rates and regioselectivity. The electron-withdrawing nature of fluorine can impact the acidity of the N-H bond and the nucleophilicity of the imidazole (B134444) nitrogen. rsc.orgacgpubs.org

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the roles of catalysts and solvents. rsc.org Such studies can complement experimental work and guide the development of more efficient synthetic protocols.

Expansion into New Areas of Materials Science or Supramolecular Chemistry

The unique structural and electronic features of this compound make it an attractive building block for novel materials with tailored properties.

Potential areas for expansion include:

Organic Electronics: The electron-deficient nature of the fluorinated benzimidazole ring suggests potential applications in organic electronics, such as in the development of n-type semiconductors for organic thin-film transistors (OTFTs) or as components in organic light-emitting diodes (OLEDs).

Supramolecular Assemblies: The benzimidazole core can participate in hydrogen bonding and π-π stacking interactions, making it an excellent candidate for the construction of self-assembling supramolecular structures. The fluorine atoms can also engage in non-covalent interactions, further directing the assembly process. rsc.org

Energetic Materials: The introduction of nitro groups onto the benzimidazole core has been explored for the development of energetic materials. nih.gov The combination of the cyanomethyl group and fluorine atoms in this compound could be a starting point for designing new energetic materials with specific performance characteristics.

Development of Advanced Computational Models for Prediction and Design

In silico methods are becoming increasingly indispensable in chemical research for predicting molecular properties and guiding the design of new compounds.

Future computational work on this compound could involve:

Q & A

Q. What are the optimal synthetic routes for 2-(Cyanomethyl)-4,5-difluorobenzimidazole, and how do reaction conditions influence yield?

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at room temperature in amber glass vials under inert gas (Ar/N₂) to prevent hydrolysis of the cyanomethyl group or fluorine displacement. Avoid prolonged exposure to light, moisture, or acidic/basic conditions .

Advanced Research Questions

Q. How does the cyanomethyl group influence regioselectivity in substitution reactions?

- Methodological Answer : The electron-withdrawing cyanomethyl group at C-2 directs electrophilic substitution to C-5/C-6 positions (para/meta to the substituent). For example, bromination with Br₂ in acetic acid selectively substitutes C-5 due to steric and electronic effects . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What computational strategies predict biological target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450 or kinases. The cyanomethyl group may form hydrogen bonds via its nitrile moiety .

- QSAR Modeling : Correlate substituent electronegativity (F, CN) with bioactivity. For analogs, fluorine atoms enhance membrane permeability, while cyanomethyl improves target affinity .

Q. How can researchers resolve contradictions in reported synthesis yields across methodologies?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst load, or purification steps. For example:

- DMF vs. DMSO : DMF’s higher polarity may stabilize intermediates, improving yields by 7–10% compared to DMSO .

- Catalyst Use : Sodium metabisulfite reduces byproduct formation (e.g., oxidation of diamine precursors), increasing yield by ~15% .

Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., Temp × Catalyst interaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.